molecular formula C17H18ClNO3 B5694370 N-(4-chlorophenyl)-3,5-diethoxybenzamide

N-(4-chlorophenyl)-3,5-diethoxybenzamide

Cat. No.: B5694370
M. Wt: 319.8 g/mol
InChI Key: LZAFSIDHZQLXIJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,5-diethoxybenzamide is a synthetic organic compound with the molecular formula C17H18ClNO3 . This benzamide derivative is characterized by a central carboxamide group that links a 4-chlorophenyl ring to a 3,5-diethoxy-substituted benzene ring. As a member of the benzamide family, it shares a common structural motif often investigated in medicinal chemistry and materials science for its potential biological and physicochemical properties . The compound is offered as a research-grade chemical. It is intended for use in laboratory and research applications only, such as in method development, analytical testing, or as a building block in organic synthesis and chemical intermediate exploration . Researchers value this and related N-substituted benzamides for their role in constructing more complex molecular architectures . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Ensure proper safety handling, including the use of personal protective equipment, and consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-15-9-12(10-16(11-15)22-4-2)17(20)19-14-7-5-13(18)6-8-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAFSIDHZQLXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Chlorophenyl 3,5 Diethoxybenzamide and Its Analogs

Established Synthetic Pathways and Precursors for Benzamide (B126) Formation

The formation of the amide linkage in N-arylbenzamides is a well-established transformation in organic synthesis. The most common and direct method involves the acylation of an aniline (B41778) with a benzoyl chloride or the coupling of a benzoic acid with an aniline using a coupling agent.

For the synthesis of N-(4-chlorophenyl)-3,5-diethoxybenzamide, the logical precursors are 3,5-diethoxybenzoic acid or its more reactive derivative, 3,5-diethoxybenzoyl chloride, and 4-chloroaniline (B138754). While 3,5-dimethoxybenzoyl chloride is commercially available, the diethoxy analog may require synthesis from the corresponding benzoic acid. sigmaaldrich.comsigmaaldrich.com 4-Chloroaniline is a readily available commercial reagent. nih.gov

Established coupling methods are routinely employed for the synthesis of similar N-phenylbenzamide derivatives. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide is achieved by condensing the corresponding benzoic acid with 4-chloroaniline using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent. nih.gov This reaction is typically carried out in a suitable organic solvent like 1,2-dichloroethane (B1671644) at room temperature. nih.gov Another similar example is the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) in the presence of HOBt. researchgate.net

A general representation of this established synthetic pathway is depicted below:

General reaction scheme for the synthesis of this compound

Scheme 1: General synthetic route to this compound via amide coupling of 3,5-diethoxybenzoic acid and 4-chloroaniline using a coupling agent.

Alternatively, the reaction can be performed using 3,5-diethoxybenzoyl chloride, which can be prepared from 3,5-diethoxybenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 4-chloroaniline, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com

The table below summarizes common coupling agents used in benzamide synthesis.

Coupling AgentAbbreviationActivating AgentTypical Solvent
N,N'-DiisopropylcarbodiimideDICN-Hydroxybenzotriazole (HOBt)Dichloromethane, 1,2-Dichloroethane
N,N'-DicyclohexylcarbodiimideDCCN-Hydroxybenzotriazole (HOBt)Dichloromethane, Tetrahydrofuran
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCN-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP)Dichloromethane, N,N-Dimethylformamide
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterPotassium carbonateTetrahydrofuran

Exploration of Novel Synthetic Routes and Reaction Optimization

While traditional methods are effective, research continues to explore more efficient, environmentally friendly, and versatile synthetic routes.

Catalytic Approaches in this compound Synthesis

Catalytic methods for amide bond formation are gaining prominence as they can offer milder reaction conditions and reduce the need for stoichiometric activating agents, which often generate significant waste. While specific catalytic syntheses for this compound are not extensively reported, general catalytic amidation reactions can be applied.

For example, boric acid has been shown to catalyze the amidation of carboxylic acids with urea (B33335) in a solvent-free reaction, providing a greener alternative to traditional methods. mdpi.com Another approach involves the use of a catalytic amount of HOBt with EDC and DMAP for the coupling of electron-deficient amines and carboxylic acids. nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov

Furthermore, oxidative amidation reactions represent a novel catalytic approach. Systems such as iodine in combination with tert-butyl hydroperoxide (TBHP) have been used for the synthesis of benzamides from benzylamines and benzyl (B1604629) cyanides. nih.gov While this is not a direct route from a benzoic acid, it highlights the ongoing development of catalytic C-N bond forming reactions.

Green Chemistry Principles Applied to Benzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In benzamide synthesis, this often translates to minimizing solvent use, employing less hazardous reagents, and improving atom economy.

Solvent-free synthesis is a key aspect of green chemistry. The reaction of amines with enol esters, such as vinyl benzoate, can proceed without a solvent and without the need for an activating agent to produce benzamides in good yields. nih.govmdpi.com This method involves simply stirring the amine with an excess of the enol ester at room temperature. mdpi.com

Another green approach is the use of recyclable coupling agents. For instance, 2,2'-dipyridyldithiocarbonate (DPDTC) can be used to form an isolable thioester from a carboxylic acid, which then reacts with an amine to form the amide. This process can be performed in a "flow-to-flow" system, which allows for continuous production and minimizes waste.

The use of water as a solvent is also a significant goal in green chemistry. While many amide coupling reactions are sensitive to water, the development of water-tolerant catalytic systems is an active area of research.

Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships in various applications. Analogs can be designed by modifying the substitution patterns on either the benzoyl or the aniline moiety.

The synthetic methodologies described above are readily adaptable for creating a library of analogs. For example, by substituting 4-chloroaniline with other anilines, a range of N-aryl-3,5-diethoxybenzamides can be prepared. Similarly, using different substituted benzoic acids with 4-chloroaniline will yield a variety of N-(4-chlorophenyl)benzamides.

Several studies have reported the synthesis of structurally related N-phenylbenzamide derivatives. For instance, a series of N-phenylbenzamides with different substituents on the phenyl ring were synthesized to investigate their antiviral activity. mdpi.com Another study describes the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov These examples demonstrate the versatility of the amide coupling reaction in generating diverse molecular structures.

The table below provides examples of synthesized analogs with variations on the benzoyl and aniline rings.

Benzoyl MoietyAniline MoietyResulting AnalogReference
4-Methoxy-3-(methylamino)benzoic acid4-ChloroanilineN-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide nih.gov
2-Methoxy-4-methylbenzoic acid4-ChloroanilineN-(4-chlorophenyl)-2-methoxy-4-methylbenzamide researchgate.net
4-Methoxy-3-propionamidobenzoic acid4-ChloroanilineN-(4-chlorophenyl)-4-methoxy-3-propionamidobenzamide mdpi.com
2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acidVarious anilines2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides nih.gov

Computational and Theoretical Investigations of N 4 Chlorophenyl 3,5 Diethoxybenzamide

Quantum Chemical Calculations

Electronic Structure and Reactivity Predictions for N-(4-chlorophenyl)-3,5-diethoxybenzamide

No published studies were found that detail the electronic structure or reactivity predictions for this compound through quantum chemical calculations. Such studies would typically involve methods like Density Functional Theory (DFT) to determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and atomic charges, which provide insight into the molecule's kinetic stability and potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscape Mapping

There is no available research on the conformational analysis or energy landscape mapping of this compound. This type of investigation is crucial for understanding the molecule's flexibility, identifying its most stable three-dimensional shapes (conformers), and determining the energy barriers between them. This information is fundamental for predicting how the molecule might interact with biological targets.

Molecular Dynamics Simulations

Ligand-Target Interaction Dynamics of this compound

Specific molecular dynamics (MD) simulations detailing the interaction of this compound with any biological target are not described in the current body of scientific literature. MD simulations are used to model the movement of a ligand and its target protein over time, providing a dynamic view of the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions that maintain binding.

Solvent Effects on Molecular Behavior

No studies were identified that specifically investigate the effects of different solvents on the molecular behavior and conformational preferences of this compound. Solvent effect studies are important as they can significantly influence a molecule's structure and reactivity in a solution phase.

Molecular Docking Studies

While molecular docking is a common computational technique used to predict the binding orientation of a small molecule to a protein target, no specific molecular docking studies featuring this compound have been published. Such studies for related benzamide (B126) structures have been performed to explore their potential as inhibitors for various enzymes, but these findings are not directly transferable. mdpi.comresearchgate.netnih.govnih.gov

Prediction of Putative Biological Targets for this compound

Identifying the molecular targets of a compound is a critical first step in elucidating its mechanism of action. In silico target fishing, or target prediction, encompasses a range of computational strategies designed to predict potential protein targets for a given small molecule. nih.gov These methods are broadly categorized into ligand-based and receptor-based approaches.

Ligand-based target fishing relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological targets. nih.gov In this approach, a compound like this compound would be compared against large databases of compounds with known biological activities. The comparison is performed using molecular fingerprints or 2D/3D structural descriptors. Targets associated with the most similar database compounds are then proposed as putative targets for the query molecule. nih.gov

Receptor-based methods, such as reverse docking or inverse docking, involve docking the query compound into the binding sites of a large collection of crystallographically-determined protein structures. The proteins are then ranked based on the predicted binding affinity, suggesting the most likely biological targets.

While specific target prediction studies for this compound are not extensively documented in publicly available literature, the methodologies described are standard practice. The output of such a study would typically be a ranked list of potential protein targets, as illustrated in the hypothetical table below.

Table 1: Illustrative Example of Putative Biological Target Predictions for a Novel Compound.
Predicted TargetPrediction MethodConfidence ScoreKnown Role of Target
Tyrosine-protein kinase ABL1Ligand Similarity (SEA)0.85Cell growth and proliferation
Rho-associated kinase 1 (ROCK1)Reverse Docking0.79Cytoskeletal regulation, cell motility
Histone deacetylase 2 (HDAC2)Pharmacophore Matching0.72Epigenetic regulation
Dopamine (B1211576) D4 ReceptorLigand Similarity (ChEMBL)0.68Neuronal signaling

Theoretical Binding Affinity Predictions

Once putative biological targets are identified, molecular docking is employed to predict the binding conformation and estimate the theoretical binding affinity of the ligand to its target. mdpi.com This technique computationally places the ligand (this compound) into the three-dimensional structure of the target protein's binding site. An algorithm then samples numerous possible orientations and conformations of the ligand, and a scoring function is used to rank them. nih.gov

The docking score provides a qualitative estimate of the binding affinity, with lower (more negative) values generally indicating a more favorable interaction. mdpi.com Analysis of the top-ranked docking pose can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding pocket. researchgate.net For example, studies on other benzamide derivatives have successfully used docking to identify critical interactions with residues in the active sites of targets like DNA gyrase, α-glucosidase, and various kinases. mdpi.comnih.gov

The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movements of the atoms over time, providing insights into the stability of the binding pose. nih.gov

Table 2: Representative Theoretical Binding Affinity Data from a Molecular Docking Study.
Target Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
ROCK1 (e.g., 2ETR)AutoDock Vina-9.2Val120, Tyr124, Phe325
HDAC2 (e.g., 3MAX)Glide-8.5His142, His143, Pro33
mGluR5 (e.g., 6FFI)GOLD-7.8Pro655, Tyr659, Trp945

In Silico Structure-Activity Relationship (SAR) Modeling for Benzamide Derivatives

Benzamide derivatives are a prominent scaffold in medicinal chemistry, with members showing activity against a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors. tandfonline.commdpi.comnih.gov In silico Structure-Activity Relationship (SAR) modeling provides a framework for understanding how modifications to the chemical structure of these derivatives influence their biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govarchivepp.com In classical 2D-QSAR, this is achieved by correlating biological activity (e.g., IC₅₀ values) with calculated molecular descriptors, which can be electronic, thermodynamic, steric, or topological in nature. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D properties of the molecules. rutgers.edu These methods require the structural alignment of the compound series. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.commdpi.com The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). researchgate.net

The predictive power of a QSAR model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predictive R² (r²_pred) for an external test set. tandfonline.commdpi.com Successful 3D-QSAR studies on benzamide derivatives targeting ROCK1 and mGluR5 have yielded models with high predictive ability, providing contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. tandfonline.commdpi.com

Table 3: Statistical Results from a 3D-QSAR Study on Benzamide-based ROCK1 Inhibitors. tandfonline.com
Modelr²_pred (Test Set)Optimal Number of Components (ONC)
CoMFA0.6160.9720.9834
CoMSIA0.7400.9820.8246

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the target is unknown or when focusing on the common features of active ligands. creative-biolabs.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, ionizable groups) that a molecule must possess to bind to a specific target. nih.gov

A pharmacophore model is typically generated by superimposing a set of active compounds and extracting their shared chemical features. nih.gov Once developed and validated, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach has been successfully applied to discover novel benzamide derivatives as glucokinase activators and HDAC inhibitors. nih.govnih.gov For instance, a pharmacophore model for benzamide-based glucokinase activators identified one acceptor, one donor, and two ring features (ADRR) as crucial for activity. nih.gov This model was then used to screen databases and identify new potential hit compounds. nih.gov

Table 4: Example of a Generated Pharmacophore Model for Benzamide-based Glucokinase Activators. nih.gov
Pharmacophore FeatureDescriptionImportance for Activity
Hydrogen Bond Acceptor (A)Typically a carbonyl oxygen or ether oxygenHigh
Hydrogen Bond Donor (D)Typically an amide N-H groupHigh
Aromatic Ring (R1)Benzene (B151609) ring of the benzamide coreModerate
Aromatic Ring (R2)Substituted phenyl ringHigh

Mechanistic Biochemical and Cellular Investigations of N 4 Chlorophenyl 3,5 Diethoxybenzamide

Characterization of Molecular Target Interactions

There is currently no available research on the direct molecular interactions of N-(4-chlorophenyl)-3,5-diethoxybenzamide.

Enzyme Modulation and Kinetic Mechanisms

No studies have been found that describe the inhibitory or activatory effects of this compound on any enzymes, nor have any kinetic mechanisms been reported.

Receptor Binding and Allosteric Modulation Studies

Information regarding the binding affinity of this compound for any physiological receptors is not present in the current body of scientific literature. Consequently, there are no studies on its potential as an allosteric modulator.

Protein-Protein Interaction (PPI) Modulation by the Compound

The effect of this compound on protein-protein interactions remains uninvestigated, with no published research on this topic.

Elucidation of Cellular Pathway Modulation

The impact of this compound on intracellular signaling and biosynthetic pathways has not been documented.

Impact on Signal Transduction Cascades

There are no findings that elucidate how this compound might influence signal transduction cascades within cells.

Effects on Gene Expression and Protein Synthesis Pathways

The effects of this specific compound on the expression of genes or the synthesis of proteins have not been reported in any scientific studies.

While research exists for structurally similar benzamide (B126) derivatives, the strict focus on this compound prevents the inclusion of data from these related but distinct molecules. For instance, studies on other N-phenylbenzamide derivatives have shown activities such as the modulation of APOBEC3G in antiviral responses or the inhibition of kinases like AKT2. However, these findings cannot be attributed to this compound without direct experimental evidence.

Further research is required to determine the biochemical profile and cellular effects of this compound.

Influence on Subcellular Organelle Function (e.g., mitochondria, endoplasmic reticulum)

No studies were found that investigated the effects of this compound on the function of subcellular organelles such as mitochondria or the endoplasmic reticulum.

Cellular Proliferation and Viability Assays for Mechanistic Insight (e.g., cell cycle analysis, apoptosis induction pathways)

There is no available data from cellular proliferation or viability assays for this compound. Consequently, information regarding its potential to induce cell cycle arrest or apoptosis is unknown.

Structure-Mechanism Relationship (SMR) Studies of this compound

No structure-mechanism relationship studies for this compound have been published. Therefore, the relationship between its chemical structure and its biological or mechanistic activities has not been elucidated.

Advanced Analytical Methodologies in Research on N 4 Chlorophenyl 3,5 Diethoxybenzamide

Chromatographic Techniques for Research Sample Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and impurities, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of research samples and for quantitative analysis. The development of a robust HPLC method for N-(4-chlorophenyl)-3,5-diethoxybenzamide would typically involve reverse-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds.

Method Development: A common starting point for method development is a C18 column, valued for its hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.gov An isocratic elution (constant mobile phase composition) might be sufficient for simple purity checks, while a gradient elution (varying mobile phase composition) would be employed for separating complex mixtures of reactants, intermediates, and the final product. researchgate.net Detection is typically achieved using a UV-Vis detector, as the aromatic rings and the amide chromophore in the molecule are expected to absorb UV light. nih.gov

Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. wjpmr.comwu.ac.th Validation confirms that the method is accurate, precise, specific, and linear over a defined concentration range. For N-aryl benzamides, validation parameters are critical for ensuring reliable quantitative data. nih.govsphinxsai.com

Table 1: Representative HPLC Method Validation Parameters
ParameterSpecificationTypical Value for Similar Compounds
Linearity (r²) Correlation coefficient> 0.999
Accuracy (% Recovery) Closeness of test results to the true value98-102%
Precision (% RSD) Degree of scatter between a series of measurements< 2%
Limit of Detection (LOD) Lowest amount of analyte that can be detectedng/mL range
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracyng/mL to µg/mL range

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. cabidigitallibrary.org For a compound like this compound, which has a relatively high molecular weight and lower volatility, derivatization may be necessary to convert it into a more volatile species suitable for GC analysis. mdpi.comnih.gov This often involves silylation, which replaces active hydrogens (like the amide N-H) with a trimethylsilyl (TMS) group.

Reaction Monitoring: GC-MS can be used to monitor the progress of the synthesis reaction, for instance, the amidation of 3,5-diethoxybenzoyl chloride with 4-chloroaniline (B138754). By taking aliquots of the reaction mixture over time, GC-MS analysis can track the disappearance of starting materials and the appearance of the this compound product, providing valuable kinetic information and helping to identify the optimal reaction time. google.comacs.org

Metabolite Research: In mechanistic studies, GC-MS is a key tool for identifying metabolites in biological samples. nih.govresearchgate.net After extraction from a biological matrix (e.g., plasma, urine, or cell culture), potential metabolites of this compound would be derivatized and analyzed. The resulting mass spectra can help identify metabolic transformations such as hydroxylation, dealkylation, or cleavage of the amide bond. nih.gov

Table 2: Hypothetical GC-MS Data for Monitoring Synthesis
Time PointStarting Material Peak Area (Relative %)Product Peak Area (Relative %)
0 hr 1000
1 hr 6535
2 hr 3070
4 hr 595
6 hr <1>99

Spectroscopic Characterization for Structural Elucidation of Intermediates and Analogs in Research

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. ethernet.edu.et Both ¹H and ¹³C NMR spectra would be essential to confirm the successful synthesis of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for each unique proton in the molecule. Key signals would include triplets and quartets for the ethoxy groups, distinct aromatic signals for both the 3,5-diethoxyphenyl and the 4-chlorophenyl rings, and a characteristic singlet for the amide N-H proton. chemicalbook.comchemicalbook.com The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org Expected signals would include those for the methyl and methylene carbons of the ethoxy groups, distinct signals for the aromatic carbons (with those bonded to oxygen appearing further downfield), and a characteristic signal for the amide carbonyl carbon. mdpi.com

Together, these spectra provide a complete picture of the carbon-hydrogen framework, confirming that the desired bond formations have occurred. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (N-H) 8.5 - 9.5 (singlet)-
Amide (C=O) -165 - 170
Aromatic (C-H) 6.5 - 8.0 (multiplets)105 - 160
Ethoxy (O-CH₂) ~4.0 (quartet)60 - 65
Ethoxy (CH₃) ~1.4 (triplet)14 - 16

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. waters.com When coupled with a chromatographic technique like LC (LC-MS), it becomes a highly sensitive and specific method for analyzing complex mixtures. nih.gov

Reaction Monitoring: During synthesis, LC-MS can be used to rapidly identify the molecular ions of starting materials, intermediates, and the final product in the reaction mixture, confirming the progress of the reaction.

Mechanistic Metabolite Identification: For metabolite studies, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of unknown metabolites. dtu.dk Tandem mass spectrometry (MS/MS) experiments involve selecting a metabolite's molecular ion, fragmenting it, and analyzing the resulting fragment ions. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the cleavage of the amide bond to produce benzoyl and aniline-related fragments. researchgate.netnih.gov This data is critical for proposing the structures of novel metabolites. researchgate.net

Table 4: Hypothetical Mass Spectrometry Fragmentation Pattern
m/z ValueProposed Fragment
319.1 [M]⁺ (Molecular Ion)
193.1 [C₁₁H₁₃O₃]⁺ (3,5-diethoxybenzoyl cation)
127.0 [C₆H₅ClN]⁺ (4-chloroaniline radical cation)
165.1 [C₉H₉O₂]⁺ (Loss of one ethoxy group from benzoyl fragment)

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. creative-biolabs.com For this compound, the IR spectrum would display characteristic absorption bands confirming its structure. Key bands include the N-H stretch of the amide, the C=O stretch (Amide I band), and the C-N stretch/N-H bend combination (Amide II band). nih.govnih.govacs.org The presence of strong C-O stretching bands would confirm the ethoxy groups. FTIR is particularly useful for monitoring the synthesis, where the disappearance of the starting material's functional group signals (e.g., amine N-H stretches from 4-chloroaniline) and the appearance of the amide bands indicate reaction completion. researchgate.net

Table 5: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Amide C=O (Amide I) Stretch1630 - 1680
Amide N-H / C-N (Amide II) Bend / Stretch1510 - 1570
Aromatic C=C Stretch1450 - 1600
Ether C-O Stretch1050 - 1250

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu Compounds with chromophores, such as aromatic rings and conjugated systems, absorb light in the UV-Vis range. This compound contains multiple chromophores (two benzene (B151609) rings and an amide group) and would be expected to show distinct absorption maxima (λmax). mdpi.comslideshare.net While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple, rapid, and sensitive technique that can be used for quantitative analysis (following Beer's Law) and to study interactions with other molecules, which may cause shifts in the absorption spectrum. tandfonline.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals with Biological Targets

X-ray crystallography stands as a definitive technique for determining the precise atomic arrangement of a molecule in its crystalline solid state. For this compound, this method provides invaluable insights into its molecular conformation, including bond lengths, bond angles, and the spatial relationship between its substituted phenyl rings.

While specific crystallographic data for this compound is not publicly available, studies on analogous N-aryl benzamides provide a strong basis for predicting its structural characteristics. iucr.orgiucr.org In similar structures, the amide linkage influences the planarity of the molecule, while the substituted aryl rings are typically oriented at a significant dihedral angle to each other. iucr.org This twisting is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

The determination of the crystal structure of this compound co-crystallized with a biological target, such as an enzyme or receptor, would be of paramount importance. Such a co-crystal structure would reveal the specific binding mode of the compound, highlighting the key intermolecular interactions responsible for its biological activity. This information is instrumental in structure-based drug design and in understanding the compound's mechanism of action at a molecular level.

Representative Crystallographic Data for a Substituted Benzamide (B126)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1489.1
Z4
Calculated Density (g/cm³)1.352
R-factor (%)4.5

Note: The data in this table is representative of a substituted benzamide and is intended for illustrative purposes, as specific data for this compound is not available.

Hyphenated Techniques for Complex Mixture Analysis in Biological Systems

The analysis of this compound and its potential metabolites in biological matrices such as plasma, urine, or tissue homogenates presents a significant analytical challenge due to the complexity of these samples. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for such analyses, offering high selectivity and sensitivity. actascientific.comnih.govjournalijsra.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used hyphenated technique for the quantification of small molecules in biological fluids. nih.govnih.govnih.gov In a typical LC-MS/MS workflow for this compound, the biological sample would first undergo a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering macromolecules. nih.gov The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic column separates this compound from other endogenous and exogenous compounds based on its physicochemical properties.

Following chromatographic separation, the analyte enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the parent ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity for accurate quantification. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. nih.govumb.edu For a non-volatile compound like this compound, a derivatization step would be necessary to increase its volatility before GC analysis. umb.edunih.gov This typically involves reacting the amide group with a silylating agent. Similar to LC-MS, the gas chromatograph separates the derivatized analyte from other components of the mixture before it is detected by the mass spectrometer. nih.govresearchgate.net

Representative LC-MS/MS Method Parameters for Analysis in Plasma

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% to 95% B over 5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (m/z) → Product Ion (m/z) (Hypothetical)
Collision Energy (eV) 25 (Hypothetical)

Note: The data in this table represents a typical LC-MS/MS method for a small molecule in plasma and is for illustrative purposes. The MS/MS transition and collision energy would need to be empirically determined for this compound.

Structure Activity Relationship Sar and Rational Design of N 4 Chlorophenyl 3,5 Diethoxybenzamide Analogs

Systematic Modification Strategies for the Benzamide (B126) Scaffold

Systematic modification of the benzamide scaffold is a fundamental approach in medicinal chemistry to probe the impact of structural changes on biological activity. This involves altering substituents on the aromatic rings and modifying the core structure itself.

The nature and position of substituents on the phenyl rings of the benzamide scaffold play a critical role in determining the compound's biological efficacy. Studies on various benzamide derivatives have demonstrated that modifications can significantly influence their activity.

For instance, in a series of N-arylcinnamamides, the introduction of halogens, such as chlorine, was found to increase antibacterial activity. nih.gov Specifically, 3,4-dichlorocinnamanilides exhibited a broader spectrum of action and higher antibacterial efficacy compared to 4-chlorocinnamanilides. nih.gov This suggests that the electronic properties and steric bulk of substituents are key determinants of activity. The presence of electron-withdrawing groups, like trifluoromethyl, on the aniline (B41778) ring of cinnamamides also led to potent antibacterial agents. nih.gov

In another study on benzenesulfonamide (B165840) analogs, electron-withdrawing substitutions (F, Br, Cl) on the A ring resulted in stronger activity compared to electron-donating groups like methyl. nih.gov This highlights the importance of electronic effects in ligand-receptor interactions.

Research on N-phenylbenzamide derivatives as potential anti-HBV agents revealed that specific substitutions are crucial for antiviral activity. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), showed potent anti-HBV activity, indicating that the combination of a chlorophenyl group, a methoxy (B1213986) group, and a methylamino group contributes to its efficacy. nih.govdovepress.com

The following table summarizes the effects of different substituents on the biological activity of benzamide analogs based on various studies.

Table 1: Substituent Effects on the Biological Activity of Benzamide Analogs

Compound SeriesSubstituent ModificationObserved Effect on Biological ActivityReference
N-arylcinnamamidesIntroduction of 3,4-dichloro substitution vs. 4-chloroIncreased antibacterial efficacy and broader spectrum of action. nih.gov nih.gov
N-arylcinnamamidesAddition of trifluoromethyl group to the aniline ringPotent antibacterial activity against various strains. nih.gov nih.gov
Benzenesulfonamide AnalogsElectron-withdrawing groups (F, Br, Cl) on the A ringStronger activity compared to electron-donating groups. nih.gov nih.gov
N-phenylbenzamide Derivatives4-chloro, 4-methoxy, and 3-methylamino substitutionsPotent anti-HBV activity. nih.govdovepress.com nih.govdovepress.com

Modifying the central benzamide core is another key strategy to alter the mechanistic interactions of these compounds. Such modifications can affect the molecule's conformation, flexibility, and ability to interact with biological targets.

For example, replacing the benzamide core with a different heterocyclic or aromatic ring system can lead to compounds with entirely new biological profiles. Research on benzamide derivatives targeting the FtsZ protein, which is essential for bacterial cell division, has shown that modifications to the linker and the benzodioxane scaffold can affect antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of developing allosteric modulators, modifications to the benzamide core of 2-sulfonamidebenzamides were explored to enhance their activity on the MrgX1 receptor, a potential target for chronic pain treatment. researchgate.net These changes to the core scaffold are intended to optimize interactions with allosteric binding sites, leading to more specific and effective modulation of the target protein.

The introduction of different linkers or spacers between the aromatic rings of the benzamide can also significantly impact activity. For instance, the length and flexibility of a linker can influence the relative orientation of the two aryl groups, which is often critical for binding to a specific target.

Identification of Key Pharmacophoric Features of N-(4-chlorophenyl)-3,5-diethoxybenzamide

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be inferred from its structure and the SAR of its analogs.

The essential features likely include:

An aromatic ring with a halogen substituent: The 4-chlorophenyl group is a common feature in many biologically active benzamides, suggesting it acts as a key recognition element. The chlorine atom can participate in halogen bonding or influence the electronic properties of the ring.

A central amide linkage: The -CO-NH- group serves as a rigid linker and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This is crucial for anchoring the molecule within a binding pocket.

A substituted benzoyl moiety: The 3,5-diethoxy groups on the second phenyl ring are important for defining the shape and lipophilicity of this part of the molecule. These alkoxy groups can also form specific interactions with the target.

In the design of sulfamoyl benzamide derivatives as glucokinase activators, key pharmacophoric features were identified, which included a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions, all arranged in a specific spatial orientation. researchgate.net A similar approach can be applied to understand the pharmacophore of this compound.

Rational Design of Targeted Analogs with Enhanced Mechanistic Specificity

Rational drug design aims to create new molecules with a specific biological activity based on an understanding of the target's structure and the ligand's SAR. For this compound, this approach can be used to design analogs with improved potency and selectivity.

One strategy is to use structure-based design, where the three-dimensional structure of the target protein is known. Docking studies can be performed to predict how different analogs of this compound would bind to the target, allowing for the design of compounds with optimized interactions. For example, in the development of tankyrase inhibitors, structure-based rational design was used to guide the synthesis of more specific and potent compounds. nih.gov

Another approach is ligand-based design, which is used when the structure of the target is unknown. This method relies on the SAR of a series of active compounds to build a pharmacophore model. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

For instance, in the design of novel sulfamoyl benzamide derivatives, in silico docking studies were used to predict binding interactions at the allosteric site of the GK enzyme, guiding the synthesis of compounds with potential antidiabetic activity. researchgate.net Similarly, the design of ciprofloxacin (B1669076) derivatives with anticancer activity involved mechanistic studies and docking to understand their inhibition of topoisomerase I/II. researchgate.net

Fragment-Based Ligand Design and Optimization Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. frontiersin.orgnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. frontiersin.orgnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

In the context of this compound, FBDD could be used to identify novel scaffolds or substituents that bind to its target. For example, one could screen a fragment library to find small molecules that bind to the same site as either the 4-chlorophenyl or the 3,5-diethoxybenzoyl portion of the molecule. These fragments could then be linked together or elaborated to create novel analogs.

The optimization process in FBDD often involves iterative cycles of chemical synthesis and biological testing, guided by structural information from techniques like X-ray crystallography or NMR. nih.gov This allows for the gradual improvement of a fragment's binding affinity and other properties. A recent method called Fragment Databases from Screened Ligands Drug Design (FDSL-DD) uses information from docked, drug-like ligands to create a fragment database, which can then be used to design new inhibitors with higher binding affinity. bohrium.com

Prodrug Strategies and Their Mechanistic Basis (excluding clinical administration)

A prodrug is an inactive or less active compound that is converted into the active drug in the body through enzymatic or chemical reactions. nih.gov This strategy is often used to improve a drug's physicochemical properties, such as solubility or stability.

For amine-containing benzamides, N-acylation to form amides or carbamates is a potential prodrug approach, although the stability of these linkages can be a challenge. nih.gov Another strategy involves the use of N-Mannich bases, which are synthesized from an amine, an aldehyde, and an NH-acidic compound. nih.gov The cleavage of these prodrugs is often pH-dependent. nih.gov

In the case of a weakly basic TYK2 inhibitor, a phosphate (B84403) prodrug strategy was explored to improve solubility at higher pH. acs.org The prodrug was designed to be cleaved by alkaline phosphatases to release the active parent compound. acs.org For sulfanylbenzamides, a nitroimidazole prodrug was developed to protect the thiol group and improve stability, with cleavage occurring to generate the active thiol. acs.org

For a compound like this compound, a prodrug could be designed by modifying the amide nitrogen or by introducing a cleavable group on one of the phenyl rings. The choice of the promoiety would depend on the desired properties and the specific metabolic enzymes available at the target site. The mechanistic basis of the prodrug's conversion back to the active form is a critical consideration in its design, ensuring efficient release of the parent drug.

Potential Research Applications and Future Directions for N 4 Chlorophenyl 3,5 Diethoxybenzamide Research

Exploration of Novel Biological Targets and Pathways

Given the diverse bioactivities of related benzamides, a primary research direction would be to screen N-(4-chlorophenyl)-3,5-diethoxybenzamide against a wide array of biological targets. The N-phenylbenzamide core is present in compounds that have shown antiviral effects by modulating intracellular proteins. For example, certain N-phenylbenzamide derivatives have been reported to exhibit antiviral activity by increasing levels of the APOBEC3G protein. A key initial step would be to investigate if this compound can modulate similar antiviral pathways.

Furthermore, substituted benzamides have been identified as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). The structural motifs within this compound warrant investigation into its potential as a kinase inhibitor, which could have implications for cancer research. Screening against a panel of human kinases would be a logical starting point.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for InvestigationPotential Therapeutic Area
Viral Proteins / Host FactorsActivity of related N-phenylbenzamides.Antiviral
Protein KinasesCommon target for benzamide (B126) derivatives.Oncology, Inflammatory Diseases
Histone Deacetylases (HDACs)Known target for benzamide-containing compounds.Oncology, Neurology
G-protein Coupled Receptors (GPCRs)Benzamides are known to modulate various GPCRs.Neurology, Metabolic Diseases

Development of Chemical Probes Based on the Compound Scaffold

Should this compound demonstrate a specific and potent biological activity, its scaffold could serve as a foundation for the development of chemical probes. A chemical probe is a small molecule used to study biological systems. The development process would involve structure-activity relationship (SAR) studies to optimize potency and selectivity. Modifications to the chlorophenyl and diethoxybenzamide moieties could be explored to fine-tune its properties.

For use as a chemical probe, the compound would ideally be modified to incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for target identification studies, without significantly disrupting its biological activity.

Integration with Systems Biology Approaches in Chemical Research

Systems biology aims to understand the complex interactions within biological systems. If this compound is found to have a distinct cellular phenotype, systems biology approaches such as transcriptomics (gene expression profiling) and proteomics (protein level profiling) could be employed. These techniques can help to elucidate the compound's mechanism of action by identifying the broader cellular pathways and networks it perturbs. This unbiased approach can reveal novel targets and off-target effects.

Interdisciplinary Research Collaborations in Chemical Biology

The comprehensive investigation of a novel compound like this compound would necessitate collaboration between multiple scientific disciplines. Synthetic chemists would be needed to synthesize the compound and its analogs, while biochemists and pharmacologists would perform the biological assays. Computational chemists could provide modeling insights, and cell biologists would be essential for cellular studies. Such interdisciplinary efforts are crucial for translating a chemical entity into a valuable research tool or a potential therapeutic lead.

Unexplored Synthetic Avenues and Methodologies for Related Benzamide Derivatives

The synthesis of this compound itself would likely follow established methods for amide bond formation, such as the coupling of 3,5-diethoxybenzoic acid (or its activated derivative, like an acyl chloride) with 4-chloroaniline (B138754).

Future research could focus on developing novel, more efficient, and environmentally friendly synthetic routes to this and related benzamides. This could include exploring one-pot synthesis protocols or employing green chemistry principles. Research into the synthesis of various substituted benzamides is ongoing, and these new methodologies could be applied to create a library of derivatives around the this compound scaffold for further biological evaluation.

Advanced Computational Modeling Applications in Compound Optimization

In the absence of experimental data, computational modeling provides a powerful tool for predicting the potential properties and interactions of this compound. Molecular docking studies could be performed to predict its binding affinity to the active sites of various known biological targets. Molecular dynamics simulations could then be used to assess the stability of these predicted interactions.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed if a series of related analogs with measured biological activity were to be synthesized. These models would help in designing new derivatives with improved potency and selectivity. In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would also be a critical step in the early assessment of this compound's drug-like potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3,5-diethoxybenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 3,5-diethoxybenzoic acid with 4-chloroaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane or dimethylformamide (DMF). Reaction efficiency is optimized by maintaining stoichiometric ratios (1:1.2 for acid:amine), inert atmosphere (N₂/Ar), and temperatures between 0–25°C. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (70–85%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer: Structural validation relies on spectroscopic techniques:

  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹).
  • ¹H-NMR: Identify ethoxy groups (δ 1.3–1.5 ppm for -OCH₂CH₃, δ 3.9–4.1 ppm for -OCH₂), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 8.0–8.5 ppm).
  • Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. methoxy) influence the physicochemical and fluorescence properties of N-(4-chlorophenyl)benzamide derivatives?

  • Methodological Answer: Ethoxy groups enhance electron-donating capacity compared to methoxy, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) and altering fluorescence emission wavelengths. For example:

Substituentλex (nm)λem (nm)Solubility (mg/mL in DMSO)
3,5-diethoxy340380–40025–30
3,5-dimethoxy330370–39015–20

Optimization of fluorescence intensity (e.g., pH 5, 25°C) follows protocols for analogs, with ethoxy derivatives showing ~20% higher quantum yield due to reduced steric hindrance .

Q. What strategies resolve discrepancies in reported biological activities of N-(4-chlorophenyl)benzamide analogs across studies?

  • Methodological Answer: Contradictions often arise from assay variability. Standardize protocols by:

  • Purity: Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity.
  • Biological Assays: Replicate conditions (e.g., cell lines, incubation time, concentration ranges) from studies showing conflicting results. For example, cytotoxicity assays against MCF-7 cells should use 24–72 hr incubations with 1–100 µM doses .
  • Structural Analog Comparison: Test activity against N-(4-chlorophenyl)-3-iodobenzamide (IC₅₀ = 12 µM) vs. This compound to isolate substituent effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinase domains). Focus on:

  • Hydrogen Bonding: Ethoxy groups form H-bonds with Thr184 in EGFR kinase (binding energy ≤ -8.5 kcal/mol).
  • Hydrophobic Interactions: Chlorophenyl moiety occupies hydrophobic pockets (e.g., PARP-1 active site). Validate predictions with SAR studies, synthesizing derivatives with modified ethoxy positions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of this compound?

  • Methodological Answer: Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Calculate IC₅₀ values with 95% confidence intervals. For reproducibility, include triplicate experiments and apply ANOVA with post-hoc Tukey tests for cross-study comparisons .

Q. How to address solvent interference in UV-Vis/fluorescence spectroscopy of this compound?

  • Methodological Answer: Solvent background signals (e.g., DMSO at λex 340 nm) are minimized by:

  • Blank Subtraction: Measure solvent-only baselines before sample analysis.
  • Dilution: Use ≤1% (v/v) DMSO in aqueous buffers.
  • Alternative Solvents: Test acetonitrile or ethanol if DMSO interferes .

Structural and Mechanistic Insights

Q. What crystallographic data exist for related benzamide derivatives, and how can they inform structural studies of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction of N-(3,5-dimethoxyphenyl)benzamide (CCDC 804123) reveals planar amide geometry and dihedral angles (15–20°) between aromatic rings. Apply similar methods (Mo Kα radiation, 298 K) to determine packing motifs and hydrogen-bonding networks for the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.